L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine is a peptide compound composed of six amino acids: L-asparagine, L-proline, glycine, L-serine, and two additional glycine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids like serine.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Reagents like NBS (N-bromosuccinimide) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.
Wissenschaftliche Forschungsanwendungen
L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine methyl ester
- L-Prolylglycyl-L-proline
- L-Seryl-L-phenylalaninyl-L-prolylglycyl
Uniqueness
This compound is unique due to its specific sequence and the presence of multiple glycine residues, which confer flexibility and potential for diverse interactions. This distinguishes it from other peptides with different amino acid compositions and sequences.
Eigenschaften
CAS-Nummer |
920015-10-7 |
---|---|
Molekularformel |
C18H29N7O9 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H29N7O9/c19-9(4-12(20)27)18(34)25-3-1-2-11(25)17(33)23-6-14(29)24-10(8-26)16(32)22-5-13(28)21-7-15(30)31/h9-11,26H,1-8,19H2,(H2,20,27)(H,21,28)(H,22,32)(H,23,33)(H,24,29)(H,30,31)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
PCNMJCCRRDXOEN-DCAQKATOSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.